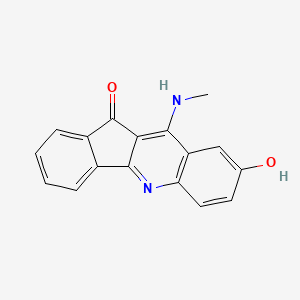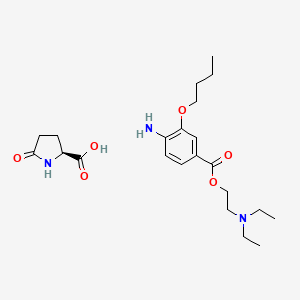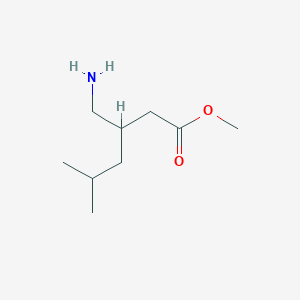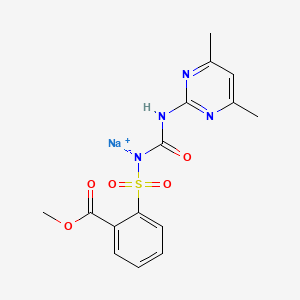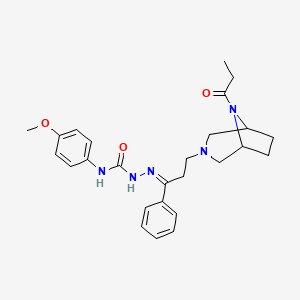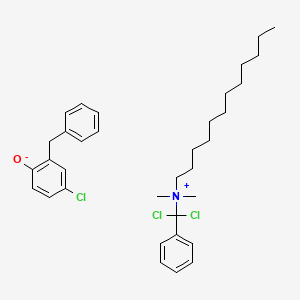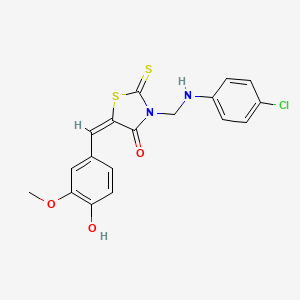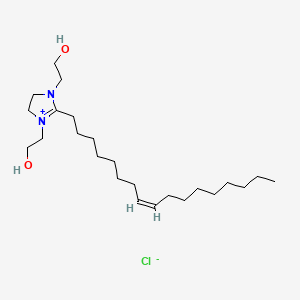
(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound that belongs to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized by reacting an imidazole derivative with an alkylating agent under basic conditions.
Introduction of the Alkyl Chain: The long alkyl chain can be introduced through a nucleophilic substitution reaction, where the imidazolium core reacts with a suitable alkyl halide.
Addition of Hydroxyl Groups: The hydroxyl groups can be introduced through a hydroxylation reaction, where the alkyl chain undergoes oxidation in the presence of a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The imidazolium core can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The alkyl chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Imidazoline derivatives.
Substitution Products: Alkyl-substituted imidazolium compounds.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its ionic nature and stability.
Solvent: Acts as a solvent for difficult-to-dissolve substances, facilitating various chemical processes.
Biology
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in the development of disinfectants and preservatives.
Drug Delivery: Potential use in drug delivery systems due to its ability to interact with biological membranes.
Medicine
Therapeutic Agent: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Electrolytes: Used in the production of electrolytes for batteries and fuel cells.
Lubricants: Acts as a lubricant in various industrial applications due to its stability and low volatility.
Mechanism of Action
The mechanism of action of (Z)-2-(8-Heptadecenyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with molecular targets such as enzymes, cell membranes, and nucleic acids. The compound’s ionic nature allows it to disrupt biological membranes, leading to antimicrobial effects. Additionally, its ability to form hydrogen bonds with biological molecules may contribute to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Another imidazolium-based ionic liquid with a shorter alkyl chain.
1-Ethyl-3-methylimidazolium acetate: Known for its use as a solvent and catalyst.
Uniqueness
(Z)-2-(8-Heptadecenyl)-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride is unique due to its long alkyl chain and the presence of hydroxyl groups, which may enhance its solubility and reactivity compared to other imidazolium-based ionic liquids.
Properties
CAS No. |
94113-70-9 |
|---|---|
Molecular Formula |
C24H47ClN2O2 |
Molecular Weight |
431.1 g/mol |
IUPAC Name |
2-[2-[(Z)-heptadec-8-enyl]-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H47N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-25(20-22-27)18-19-26(24)21-23-28;/h9-10,27-28H,2-8,11-23H2,1H3;1H/q+1;/p-1/b10-9-; |
InChI Key |
RECGPPRZKLKLAA-KVVVOXFISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




